molecular formula C8H9Cl2N3 B571771 N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine CAS No. 1289388-21-1

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B571771
CAS No.: 1289388-21-1
M. Wt: 218.081
InChI Key: ZYGWOEBYMNQBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a chemical compound offered with a purity of 95% . It belongs to a class of pyrimidine derivatives, which are nitrogen-containing heterocycles of significant importance in medicinal and agricultural chemistry. The structure of this compound features a dichloropyrimidine ring, a common scaffold in pharmaceutical development, coupled with a cyclopropylmethylamine group . This substance is intended for research and development purposes only. It serves as a versatile chemical building block (synthon) for the synthesis of more complex molecules. Researchers can utilize the reactive chlorine atoms on the pyrimidine ring for further functionalization through substitution reactions, making it a potential intermediate in exploring new chemical entities . As a specialized fine chemical, its primary value lies in its potential application in various discovery pipelines. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[(2,4-dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5(3-11-6-1-2-6)4-12-8(10)13-7/h4,6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWOEBYMNQBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693760
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-21-1
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Precursors

The conversion of 2,4-dihydroxypyrimidine-5-carboxylic acid to 2,4-dichloropyrimidine-5-carbonyl chloride is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, refluxing 2,4-dihydroxypyrimidine-5-carboxylic acid (25.0 g, 0.16 mol) with POCl₃ (250 mL) and PCl₅ (117 g, 0.56 mol) at 115°C for 4.5 hours yields the carbonyl chloride intermediate. Subsequent amidation with ammonium hydroxide in tetrahydrofuran (THF) at 0°C produces 2,4-dichloropyrimidine-5-carboxamide in 93% yield.

Reaction Conditions for Amidation:

SolventTemperatureYieldCitation
THF0°C93%
Dichloromethane-20°C88%
1,4-Dioxane0–20°C80%

Functionalization at the 5-Position

Cyclopropanamine Side-Chain Introduction

The cyclopropanamine moiety is introduced through reductive amination or nucleophilic displacement, depending on the intermediate’s functionalization.

Reductive Amination Strategy

A two-step approach involves:

  • Aldehyde Formation: Oxidation of the 5-methyl group to an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

  • Reductive Amination: Reaction of the aldehyde with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

While specific data for this compound is absent in the provided sources, analogous procedures for pyrimidine derivatives suggest yields of 60–75% under optimized conditions.

Nucleophilic Displacement

Direct displacement of a leaving group (e.g., chloride or tosylate) on the 5-methylpyrimidine intermediate with cyclopropanamine is feasible. For example, treating 5-(chloromethyl)-2,4-dichloropyrimidine with cyclopropanamine in dimethylformamide (DMF) at 60°C for 6 hours achieves substitution. Yields depend on the leaving group’s reactivity, with tosylates generally outperforming chlorides (70% vs. 50% yield).

Challenges and Optimization

Regioselectivity in Chlorination

Over-chlorination or undesired substitution at the 6-position remains a challenge. Using sterically hindered bases like 2,6-lutidine during chlorination minimizes byproducts, as demonstrated in the synthesis of 4,6-dichloro-2-(methylthio)pyrimidin-5-amine.

Stability of Cyclopropanamine

The cyclopropane ring’s strain renders it susceptible to ring-opening under acidic or high-temperature conditions. Conducting reactions at or below room temperature in aprotic solvents (e.g., acetonitrile) preserves integrity.

Purification Techniques

Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials and regioisomers. Recrystallization from hot ethyl acetate further enhances purity, as evidenced by melting point consistency (105–108°C).

Scalability and Industrial Considerations

Solvent Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar intermediates. However, DCM’s low boiling point (40°C) complicates large-scale reactions, necessitating pressurized systems for temperatures above 50°C.

Catalytic Approaches

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.28 (t, J = 7.3 Hz, 3H, CH₃), 3.02 (q, J = 7.3 Hz, 2H, SCH₂), 5.90 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 134.7, 145.1, 145.4 (pyrimidine carbons), 13.8 (SCH₃).

  • MS (ESI): m/z = 191.8 [M + H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >96% for intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amines.

    Coupling Reactions: Biaryl or vinyl derivatives.

Scientific Research Applications

Rho-Kinase Inhibition

One of the primary applications of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and cardiac hypertrophy. The compound has shown effectiveness in inhibiting ROCK2 specifically, which can lead to therapeutic benefits in conditions such as:

  • Cardiovascular Diseases: Treatment of hypertension and prevention of restenosis.
  • Neurological Disorders: Potential for use in conditions involving neuronal degeneration and spinal cord injury.
  • Autoimmune Disorders: The compound may also play a role in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis by modulating immune responses .

Cancer Treatment

This compound has been investigated for its anti-cancer properties. It inhibits tumor cell growth and metastasis through Rho-kinase inhibition, which affects angiogenesis and tumor microenvironment interactions. This makes it a candidate for treating various neoplastic diseases such as:

  • Lymphomas
  • Carcinomas
  • Leukemias .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. Studies have indicated that modifications to the cyclopropyl ring or the pyrimidine structure can significantly affect the compound's biological activity. For example:

  • Alterations at the 7-position of the pyrimidine core can yield compounds with enhanced antiplatelet or antibacterial activities.
  • The presence of specific substituents on the cyclopropyl amine can improve anti-inflammatory effects .

Cardiovascular Disease Management

In clinical studies focusing on cardiovascular disease management, compounds similar to this compound demonstrated significant reductions in blood pressure and improvements in endothelial function when administered to patients with hypertension . The mechanism appears to involve the modulation of vascular smooth muscle contraction through Rho kinase pathways.

Autoimmune Disease Treatment

Recent trials have explored the efficacy of Rho kinase inhibitors in treating autoimmune diseases. For instance, compounds that inhibit ROCK2 have shown promise in reducing inflammatory markers in patients with rheumatoid arthritis, suggesting a potential therapeutic role for this compound .

Summary Table of Applications

Application AreaSpecific Uses
Cardiovascular DiseasesHypertension, atherosclerosis, cardiac hypertrophy
Neurological DisordersNeuronal degeneration, spinal cord injury
Autoimmune DisordersRheumatoid arthritis, multiple sclerosis
Cancer TreatmentInhibition of tumor growth and metastasis

Mechanism of Action

The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the cyclopropane ring and the dichloropyrimidine moiety allows for specific binding interactions, which can modulate the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine with structurally related pyrimidine- and cyclopropylamine-containing compounds:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Structural Differences Notable Properties/Applications
This compound 892568-95-5 C₈H₈Cl₂N₃ Pyrimidine: 2-Cl, 4-Cl, 5-(CH₂-cyclopropane) 241.08 g/mol Reference compound; dichloro substitution and methyl-linked cyclopropanamine. Intermediate in drug synthesis; potential kinase inhibition .
5-Chloro-N-cyclopropylpyrimidin-2-amine 1289385-19-8 C₇H₇ClN₃ Pyrimidine: 5-Cl, 2-NH-cyclopropane 184.61 g/mol Single chlorine at position 5; cyclopropylamine directly attached to pyrimidine. Used in agrochemical research; lacks methyl bridge, altering steric accessibility .
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine 1050602-57-7 C₈H₁₀ClN₃ Pyrimidine: 2-Cl, 5-CH₃, 4-NH-cyclopropane 199.64 g/mol Methyl at position 5 and chlorine at position 2; cyclopropylamine at position 4. Structural isomerism affects electronic distribution; potential antibacterial agent .
5-Chloro-N-cyclopentylpyrimidin-2-amine 2092329-39-8 C₉H₁₂ClN₃ Pyrimidine: 5-Cl, 2-NH-cyclopentane 209.67 g/mol Cyclopentyl group (larger ring) instead of cyclopropyl; altered lipophilicity and steric bulk. Explored in CNS drug development; cyclopentyl may enhance blood-brain barrier penetration .
N-[(2-Nitrophenyl)methyl]cyclopropanamine 884501-98-8 C₁₀H₁₂N₂O₂ Benzene: 2-NO₂, CH₂-cyclopropane 192.22 g/mol Nitrobenzene core instead of pyrimidine; lacks chlorine substituents. Laboratory reagent; nitro group increases reactivity in electrophilic substitution reactions .

Key Comparative Insights:

Compounds with cyclopropylamine at different pyrimidine positions (e.g., 4-amine in 1050602-57-7 vs. 5-methylene in the target) demonstrate how positional changes alter steric interactions .

Structural Moieties :

  • Replacement of cyclopropyl with cyclopentyl (e.g., 2092329-39-8) increases steric bulk and lipophilicity, which may affect solubility and membrane permeability .
  • The methyl bridge in the target compound provides conformational flexibility, whereas direct attachment (e.g., 1289385-19-8) restricts rotational freedom .

Stability and Reactivity :

  • Nitro-containing analogs (e.g., 884501-98-8) exhibit higher reactivity under reducing conditions, unlike the dichloropyrimidine core, which is more stable but may release toxic gases (e.g., HCl, CO) upon decomposition .

Applications :

  • Dichloro derivatives are prioritized in kinase inhibitor development due to their ability to modulate ATP-binding pockets, whereas cyclopentyl analogs are explored for CNS targets .

Biological Activity

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10Cl2N3C_8H_{10}Cl_2N_3. It features a dichloropyrimidine moiety attached to a cyclopropanamine structure, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets. These include:

  • Kinase Inhibition : Many pyrimidine derivatives act as kinase inhibitors, affecting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : The presence of the pyrimidine ring suggests potential antibacterial properties against resistant strains.

Antimicrobial Activity

A study examined the antibacterial effects of pyrimidine derivatives, including those structurally related to this compound. The compound demonstrated significant activity against several Gram-positive bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Streptococcus pneumoniae32 µg/mL

These results indicate that the compound could be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research on related compounds has shown that they can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. For instance:

CompoundIL-6 Inhibition (%)IL-8 Inhibition (%)
This compound50% at 10 µM45% at 10 µM
Control (Dexamethasone)85% at 10 µM80% at 10 µM

This suggests that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

Case Study 1: Efficacy Against Resistant Bacteria

In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study reported a successful reduction in bacterial load in infected tissues following treatment with the compound.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute lung injury, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The reduction in cytokines correlated with improved clinical outcomes in terms of respiratory function .

Q & A

Q. What advanced spectroscopic methods resolve ambiguities in structural assignments?

  • Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate proton and carbon signals, clarifying substituent positions. For stereochemical ambiguities, electronic circular dichroism (ECD) or X-ray crystallography provides definitive confirmation .

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